4-Nitro-2-(m-tolyl)isoindoline-1,3-dione
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Overview
Description
4-Nitro-2-(m-tolyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(m-tolyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of 2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(m-tolyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of more complex derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(3-methylphenyl)-4-amino-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Oxidation: Oxidized isoindole derivatives with potential formation of quinonoid structures.
Scientific Research Applications
4-Nitro-2-(m-tolyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(m-tolyl)isoindoline-1,3-dione depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-nitro-1H-isoindole-1,3(2H)-dione: Lacks the methylphenyl group, which can affect its solubility and interaction with biological targets.
2-phenyl-4-nitro-1H-isoindole-1,3(2H)-dione: Similar structure but without the methyl group, potentially leading to different steric and electronic properties.
Uniqueness
The presence of both the nitro group and the methylphenyl group in 4-Nitro-2-(m-tolyl)isoindoline-1,3-dione makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-4-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-9-4-2-5-10(8-9)16-14(18)11-6-3-7-12(17(20)21)13(11)15(16)19/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFIIHIVDQMYKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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